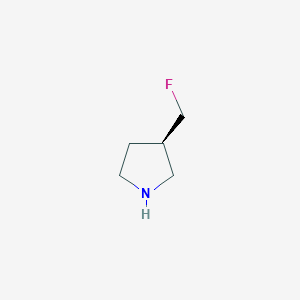
(R)-3-(Fluoromethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-(Fluoromethyl)pyrrolidine, also known as FMP, is a chiral fluorinated pyrrolidine compound that has recently gained attention in the field of organic chemistry. FMP has been found to possess unique properties that make it a valuable tool for drug discovery and development.
Applications De Recherche Scientifique
Pyrrolidine-Based Fluorescent Chemosensors
(R)-3-(Fluoromethyl)pyrrolidine and its derivatives have been utilized in the development of selective chemosensors. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized, serving as a selective chemosensor for aluminum ions (Al3+) based on internal charge transfer. This showcases the compound's potential in selective ion detection and colorimetric applications (Maity & Govindaraju, 2010).
Key Intermediate in Medicinal Synthesis
This compound derivatives have been crucial intermediates in the synthesis of medicinal compounds. (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in preparing fluoroquinolone antibiotics, was developed through a stereoselective synthesis involving several critical steps, highlighting the compound's importance in the pharmaceutical industry (Lall et al., 2012).
N-methylative Aziridine Ring Opening
The preparation of certain pharmaceutical compounds involving this compound was achieved by a method called N-methylative aziridine ring opening. This approach, starting from bicyclic (R)-2-[(R)-pyrrolidine-3-yl]aziridine, emphasizes the compound's role in the creation of molecules with medical significance (Jung et al., 2017).
Fluorination and Hydroxylation Studies
Studies on the fluorination and hydroxylation of proline, involving derivatives of this compound, have provided insights into molecular recognition by biological systems. This research is significant for understanding the interactions of proline-containing molecules in medicinal and biological chemistry (Testa et al., 2018).
Synthesis and Applications in Organic Chemistry
This compound and its derivatives have been utilized extensively in organic synthesis and medicinal chemistry, serving as building blocks for the preparation of various medicinal drugs and organocatalysts. The synthesis involves either fluorination of pyrrolidine derivatives or multistep synthesis from precursors containing fluoroalkyl groups, demonstrating the versatility and significance of these compounds in the field of organic chemistry (Pfund & Lequeux, 2017).
Propriétés
IUPAC Name |
(3R)-3-(fluoromethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHIVNSTDRLJBL-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

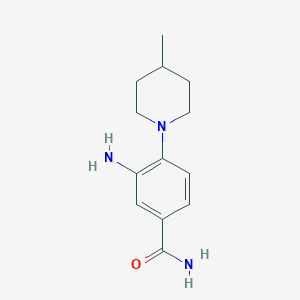

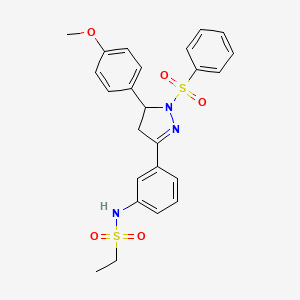
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2679494.png)
![3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679495.png)


![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2679500.png)
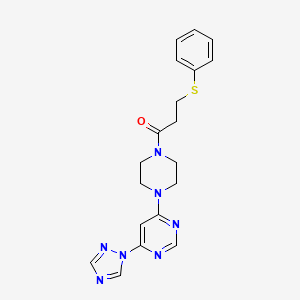
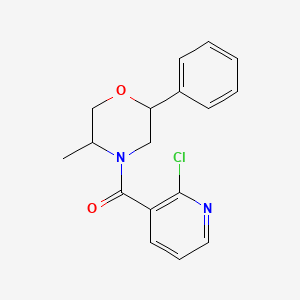
![ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2679505.png)
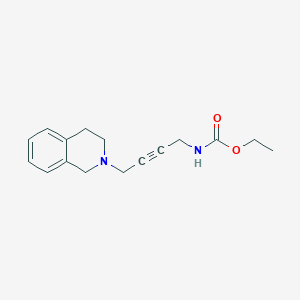
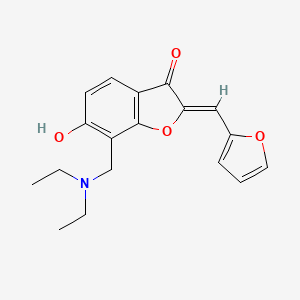
![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2679509.png)